Cas no 2763966-80-7 (5-Acetamido-2-(trifluoromethoxy)benzoic acid)

5-Acetamido-2-(trifluoromethoxy)benzoic acid 化学的及び物理的性質
名前と識別子
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- 2763966-80-7
- EN300-37343021
- 5-acetamido-2-(trifluoromethoxy)benzoic acid
- 5-Acetamido-2-(trifluoromethoxy)benzoic acid
-
- インチ: 1S/C10H8F3NO4/c1-5(15)14-6-2-3-8(18-10(11,12)13)7(4-6)9(16)17/h2-4H,1H3,(H,14,15)(H,16,17)
- InChIKey: MXXKRMDLIGQEIO-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1C(=O)O)NC(C)=O)(F)F
計算された属性
- せいみつぶんしりょう: 263.04054222g/mol
- どういたいしつりょう: 263.04054222g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 75.6Ų
5-Acetamido-2-(trifluoromethoxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343021-0.05g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 0.05g |
$528.0 | 2025-03-18 | |
Enamine | EN300-37343021-0.25g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 0.25g |
$579.0 | 2025-03-18 | |
Enamine | EN300-37343021-0.5g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 0.5g |
$603.0 | 2025-03-18 | |
Enamine | EN300-37343021-2.5g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-18 | |
Enamine | EN300-37343021-0.1g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 0.1g |
$553.0 | 2025-03-18 | |
Enamine | EN300-37343021-5.0g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-18 | |
Enamine | EN300-37343021-10.0g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-18 | |
Enamine | EN300-37343021-1.0g |
5-acetamido-2-(trifluoromethoxy)benzoic acid |
2763966-80-7 | 95.0% | 1.0g |
$628.0 | 2025-03-18 |
5-Acetamido-2-(trifluoromethoxy)benzoic acid 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
5-Acetamido-2-(trifluoromethoxy)benzoic acidに関する追加情報
5-Acetamido-2-(Trifluoromethoxy)Benzoic Acid: A Comprehensive Overview
5-Acetamido-2-(trifluoromethoxy)benzoic acid, also known by its CAS number 2763966-80-7, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered considerable attention in recent years due to its unique structural features and promising biological activities. The presence of the trifluoromethoxy group at the 2-position and the acetamido group at the 5-position on the benzoic acid backbone confers it with distinctive chemical and biological properties.
The synthesis of 5-acetamido-2-(trifluoromethoxy)benzoic acid involves a multi-step process that typically begins with the preparation of the benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. The introduction of the trifluoromethoxy group is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions and desired regioselectivity.
One of the most notable aspects of this compound is its biological activity. Studies have shown that 5-acetamido-2-(trifluoromethoxy)benzoic acid exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain management drugs. Additionally, research has highlighted its potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. The trifluoromethoxy group plays a crucial role in enhancing the compound's bioavailability and stability, which are critical factors for its therapeutic applications.
In terms of pharmacokinetics, this compound demonstrates favorable absorption profiles, allowing for efficient delivery to target sites within the body. Its solubility characteristics have been optimized through various chemical modifications, ensuring that it can be formulated into a wide range of drug delivery systems, including tablets, capsules, and injectables. Recent studies have also explored its use in combination therapies, where it has shown synergistic effects with other bioactive molecules.
The application of 5-acetamido-2-(trifluoromethoxy)benzoic acid extends beyond medicine. It has been investigated for its potential in agrochemicals, particularly as a herbicide or fungicide. Its ability to inhibit key enzymes involved in plant growth pathways makes it a valuable tool in crop protection. Moreover, this compound has shown promise in materials science, where it can be used as a precursor for advanced polymers or as a building block for nanomaterials.
The environmental impact of this compound is another area of active research. Efforts are being made to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that it has low toxicity at therapeutic concentrations, but further studies are required to fully understand its long-term effects on ecosystems.
In conclusion, 5-acetamido-2-(trifluoromethoxy)benzoic acid, with its CAS number 2763966-80-7, represents a versatile and innovative compound with diverse applications across multiple industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future drug development and material innovation.
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